molecular formula C18H18ClN3O.2HCl B193632 Desethylamodiaquine CAS No. 79352-78-6

Desethylamodiaquine

Cat. No.: B193632
CAS No.: 79352-78-6
M. Wt: 327.8 g/mol
InChI Key: VRXFDHAGFYWGHT-UHFFFAOYSA-N
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Description

Desethylamodiaquine is a metabolite of the antimalarial drug amodiaquine. It is known for its significant role in the treatment of malaria, particularly in regions where resistance to other antimalarial drugs, such as chloroquine, has developed. This compound is formed in the body through the hepatic biotransformation of amodiaquine and is responsible for the majority of the antimalarial activity of the parent drug .

Mechanism of Action

Target of Action

Desethylamodiaquine, the active metabolite of amodiaquine, primarily targets the Fe (II)-protoporphyrin IX in Plasmodium falciparum . This compound plays a crucial role in the life cycle of the malaria parasite, making it a prime target for antimalarial drugs .

Mode of Action

Like other quinoline derivatives, this compound is thought to inhibit heme polymerase activity . This results in the accumulation of free heme, which is toxic to the parasites . This compound binds to the free heme, preventing the parasite from converting it to a less toxic form . This drug-heme complex is toxic and disrupts membrane function .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the heme detoxification pathway in Plasmodium falciparum . By inhibiting heme polymerase activity, this compound disrupts the parasite’s ability to detoxify heme, leading to an accumulation of toxic free heme . This results in the disruption of membrane function and ultimately leads to the death of the parasite .

Pharmacokinetics

This compound’s pharmacokinetic properties have been studied in patients with uncomplicated falciparum malaria . Amodiaquine, the parent drug, is metabolized to this compound predominantly through hepatic biotransformation . The exposure of this compound was found to be consistent across all age groups, including underweight-for-age children and those with high parasitaemia . These findings suggest that the current dosing regimen of amodiaquine is adequate for the treatment of P. vivax infections during pregnancy .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of the parasite’s membrane function due to the toxicity of the drug-heme complex . This leads to the death of the parasite, effectively treating the malaria infection .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain cytochrome P450 (CYP) 2C8 polymorphisms in the human body can influence the efficacy and tolerability of artesunate-amodiaquine treatment for uncomplicated Plasmodium falciparum malaria .

Biochemical Analysis

Biochemical Properties

Desethylamodiaquine interacts with several enzymes and proteins within the body. It is metabolized by hepatic cytochrome P450 2C8 (CYP2C8) and is subsequently eliminated via extra-hepatic biotransformation by CYP1A1 and CYP1B1 . These interactions are crucial for the therapeutic activity of this compound .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is particularly effective against Plasmodium falciparum, the parasite responsible for malaria . The compound’s influence on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is not completely certain. Like other quinoline derivatives, it is thought to inhibit heme polymerase activity. This results in the accumulation of free heme, which is toxic to the parasites. The drug binds the free heme, preventing the parasite from converting it to a less toxic form .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability and long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of parenteral this compound have been associated with pulsus bigeminus in anaesthetized dogs .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is predominantly cleared through hepatic biotransformation to this compound, a process mediated by CYP2C8 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Desethylamodiaquine is synthesized from amodiaquine through a process of N-dealkylation. This reaction typically involves the use of cytochrome P450 enzymes, particularly CYP2C8, which catalyze the removal of an ethyl group from the nitrogen atom in the amodiaquine molecule .

Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale synthesis of amodiaquine followed by its enzymatic conversion to this compound. The process is optimized to ensure high yield and purity of the final product. The use of bioreactors and controlled reaction conditions, such as temperature and pH, are critical to the efficiency of this process .

Chemical Reactions Analysis

Types of Reactions: Desethylamodiaquine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives .

Scientific Research Applications

Desethylamodiaquine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison:

Properties

IUPAC Name

4-[(7-chloroquinolin-4-yl)amino]-2-(ethylaminomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O/c1-2-20-11-12-9-14(4-6-18(12)23)22-16-7-8-21-17-10-13(19)3-5-15(16)17/h3-10,20,23H,2,11H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXFDHAGFYWGHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20229630
Record name Desethylamodiaquine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79352-78-6
Record name Desethylamodiaquine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79352-78-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desethylamodiaquine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desethylamodiaquine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20229630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(7-chloroquinolin-4-yl)amino]-2-(ethylaminomethyl)phenol
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Record name 4-((7-CHLORANYLQUINOLIN-4-YL)AMINO)-2-(ETHYLAMINOMETHYL)PHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does DEAQ exert its antimalarial activity?

A1: While the precise mechanism of action remains under investigation, DEAQ, similar to its parent compound AQ, is thought to interfere with the parasite's ability to detoxify heme, a toxic byproduct of hemoglobin digestion. [, , , ]. This disruption leads to heme buildup, ultimately causing parasite death.

Q2: Does DEAQ have any other known effects on the parasite besides heme detoxification inhibition?

A2: Research suggests that DEAQ might interact with other targets within the parasite. One study demonstrated synergistic activity between AQ and DEAQ against Plasmodium falciparum in vitro, indicating potential interaction with multiple parasite targets []. Further research is needed to fully elucidate these mechanisms.

Q3: How is DEAQ metabolized in the body?

A3: DEAQ is primarily metabolized in the liver, mainly by the cytochrome P450 (CYP) enzyme, specifically the CYP2C8 isoform [, , , ]. Genetic variations in CYP2C8 can influence DEAQ metabolism and may contribute to interindividual variability in drug response [, ].

Q4: What is the elimination half-life of DEAQ?

A4: DEAQ exhibits a long elimination half-life, reported to be approximately 211 hours in a study on Kenyan adults []. This long half-life contributes to its sustained antimalarial activity.

Q5: Does food intake affect the pharmacokinetics of DEAQ?

A5: While a study on piperaquine showed minimal impact of food on its pharmacokinetics [], research on AQ demonstrated that a high-fat meal significantly increased the blood levels of both AQ and DEAQ [, ]. Therefore, further investigation is warranted to determine the specific impact of food intake on DEAQ pharmacokinetics.

Q6: Are there known mechanisms of resistance to DEAQ?

A6: Yes, resistance to DEAQ has been observed and is often linked to mutations in the Plasmodium falciparum chloroquine resistance transporter (pfcrt) gene and the P. falciparum multiple drug resistance 1 (pfmdr1) gene [, , , , , ].

Q7: Which specific mutations are associated with DEAQ resistance?

A7: Research has linked several specific mutations to DEAQ resistance, including pfcrt CVIET/SVMNT [], pfmdr1 1246Y [, ], and potentially synergistic or compensatory effects with pfmdr1 86Y, 184Y, 1034C, and 1042D []. Further research is exploring the roles of pfcrt 326S/D, 356T/L, and a newly identified mutation, pfcrt 334N [, ].

Q8: What in vitro models are used to assess DEAQ activity?

A8: Researchers utilize in vitro models such as cultures of P. falciparum isolates and modified isogenic clones to evaluate DEAQ susceptibility and resistance mechanisms [, , , , , ]. These models allow for controlled assessments of drug activity and the impact of genetic modifications.

Q9: Have there been any clinical trials evaluating the efficacy of DEAQ?

A9: While no clinical trials specifically focus on DEAQ as a standalone treatment, numerous studies investigate the efficacy of artesunate-amodiaquine (ASAQ) combination therapy, where DEAQ is the active metabolite [, , , , , , , ]. These trials provide valuable insights into the therapeutic effectiveness of DEAQ in vivo.

Q10: What analytical methods are employed to quantify DEAQ concentrations?

A10: High-performance liquid chromatography (HPLC) coupled with various detection methods, including tandem mass spectrometry (MS/MS) and UV detection, are commonly used for quantifying DEAQ concentrations in biological samples [, , , , , ].

Q11: Does DEAQ exhibit any potential for drug-drug interactions?

A11: Yes, research suggests that DEAQ may participate in drug-drug interactions. For instance, co-administration of DEAQ with the antiretroviral drug nevirapine led to reduced DEAQ exposure in HIV-infected individuals, potentially impacting treatment efficacy [, ]. Additionally, co-administration of AQ with co-trimoxazole, an antimicrobial agent containing a CYP2C8 inhibitor, significantly increased AQ exposure but decreased DEAQ levels [].

Q12: Are there any known safety concerns associated with DEAQ?

A12: While DEAQ generally exhibits a favorable safety profile, its parent compound, AQ, has been associated with rare but potentially serious adverse effects, including hepatotoxicity [, , ]. Ongoing research aims to understand the mechanisms underlying these adverse effects and develop safer antimalarial options.

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